![molecular formula C21H20N6O2 B2872648 (3-methoxy-2-methyl-2H-indazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034425-56-2](/img/structure/B2872648.png)
(3-methoxy-2-methyl-2H-indazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
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Overview
Description
Indazole is a heterocyclic compound that consists of a benzene ring fused to a pyrazole ring . It’s a core structure in many pharmaceutical drugs due to its wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Triazole, another component of the compound, is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms. It’s also found in many pharmaceutical drugs and shows a broad range of biological activities .
Synthesis Analysis
The synthesis of indazoles has been a subject of research for many years. Recent strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent . As for triazoles, they can be synthesized through various methods, including the classic azide-alkyne Huisgen cycloaddition .Molecular Structure Analysis
The molecular structure of indazoles and triazoles involves multiple nitrogen atoms, which can participate in various chemical reactions. They also contain aromatic rings, contributing to their stability .Chemical Reactions Analysis
Indazoles and triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites. For instance, the nitrogen atoms in the rings can act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis
Indazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of a specific indazole or triazole derivative would depend on its exact structure.Scientific Research Applications
Anticancer Activity
Indazole derivatives have been utilized in the development of several medicinal scaffolds that demonstrate anticancer activities . For example, a series of new 3-amino-N-phenyl-1H-indazole-1-carboxamides were synthesized and evaluated for their in vitro antineoplastic activity against 60 clinically isolated human cancer cell lines .
Antiviral Activity
1,2,3-Triazoles have found broad applications in drug discovery, including antiviral drugs . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Antibacterial Activity
The derivatives of 1,2,3-triazole show different biological activities such as antibacterial and antimycobacterial activities .
Anti-inflammatory Activity
Indole derivatives possess anti-inflammatory activities . This could potentially be an area of application for the compound .
Antioxidant Activity
Indole derivatives also exhibit antioxidant activities , which could be beneficial in the treatment of diseases caused by oxidative stress.
Antidiabetic Activity
Indole derivatives have been reported to possess antidiabetic activities , suggesting potential use in the treatment of diabetes.
Antimalarial Activity
Indole derivatives have been found to possess antimalarial activities , indicating potential use in the treatment of malaria.
Anticholinesterase Activities
Indole derivatives have been reported to possess anticholinesterase activities , which could be beneficial in the treatment of Alzheimer’s disease.
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1 and chk2 .
Mode of Action
It’s known that triazole analogs can form hydrogen bonding and hydrophobic interactions with certain amino acids . This interaction could potentially alter the function of the target protein, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of kinases like chk1 and chk2 can impact cell cycle regulation and dna damage response pathways .
Result of Action
The inhibition of kinases can lead to cell cycle arrest and apoptosis, which could potentially be beneficial in the treatment of diseases such as cancer .
Safety and Hazards
The safety and hazards associated with indazoles and triazoles depend on their specific structures. Some derivatives have been used safely in pharmaceutical drugs, but others may have toxic effects. Therefore, it’s important to evaluate the safety and potential hazards of a specific compound through rigorous testing .
Future Directions
Given the wide range of biological activities exhibited by indazoles and triazoles, there’s significant interest in developing new derivatives with improved properties. Future research will likely focus on designing and synthesizing novel indazole and triazole derivatives, and evaluating their biological activities .
properties
IUPAC Name |
(3-methoxy-2-methylindazol-6-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c1-25-21(29-2)17-9-8-15(10-18(17)23-25)20(28)26-11-16(12-26)27-13-19(22-24-27)14-6-4-3-5-7-14/h3-10,13,16H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZWQKYLWPIDLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methoxy-2-methyl-2H-indazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone |
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